molecular formula C24H23FO6S B8819897 TV8Cwa4hhg CAS No. 1951467-28-9

TV8Cwa4hhg

Cat. No.: B8819897
CAS No.: 1951467-28-9
M. Wt: 458.5 g/mol
InChI Key: JPRISCAIYPILNY-JCTDHXFVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TV8Cwa4hhg, identified as C₆H₅BBrClO₂ (CAS 1046861-20-4), is a halogen-substituted phenylboronic acid derivative with a molecular weight of 235.27 g/mol. Its structure features bromine and chlorine substituents on the aromatic ring, which influence its electronic properties and reactivity. Key physicochemical and pharmacological characteristics include:

  • LogP Values: XLOGP3 (2.15), WLOGP (0.78), and MLOGP (1.64), indicating moderate lipophilicity .
  • Solubility: 0.24 mg/mL in water, classifying it as "soluble" .
  • Pharmacokinetics: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted therapies .
  • Synthesis: Produced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .

Properties

CAS No.

1951467-28-9

Molecular Formula

C24H23FO6S

Molecular Weight

458.5 g/mol

IUPAC Name

[5-(4-fluorophenyl)thiophen-2-yl]-[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone

InChI

InChI=1S/C24H23FO6S/c1-12-2-3-14(24-23(30)22(29)21(28)17(11-26)31-24)10-16(12)20(27)19-9-8-18(32-19)13-4-6-15(25)7-5-13/h2-10,17,21-24,26,28-30H,11H2,1H3/t17-,21-,22+,23-,24+/m1/s1

InChI Key

JPRISCAIYPILNY-JCTDHXFVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)C3=CC=C(S3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)C3=CC=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (Similarity Score: 0.87)

Molecular Formula : C₆H₅BBrClO₂ (identical to this compound)
Key Differences :

  • Substituent Positions : Bromine and chlorine are para to the boronic acid group in this compound, whereas in Compound A, they are meta and para, respectively. This alters steric hindrance and electronic effects during reactions .
  • LogP : Compound A exhibits a lower XLOGP3 (1.98) compared to this compound (2.15), suggesting reduced lipophilicity .
  • Synthetic Yield : this compound’s optimized reaction conditions yield >80% purity, whereas Compound A requires longer reaction times (2–4 hours) for comparable efficiency .

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid (Similarity Score: 0.71)

Molecular Formula : C₆H₄BBrCl₂O₂
Key Differences :

  • Halogen Substitution : Compound B has two chlorine atoms (positions 2 and 3) and one bromine atom (position 6), increasing its molecular weight (270.32 g/mol) and steric bulk compared to this compound .
  • Solubility : Compound B is less soluble in water (0.15 mg/mL) due to higher halogen content, limiting its bioavailability .
  • BBB Permeability : Unlike this compound, Compound B shows negligible BBB penetration, restricting its utility to peripheral targets .

Data Tables

Table 1: Physicochemical Properties

Property This compound Compound A Compound B
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight (g/mol) 235.27 235.27 270.32
LogP (XLOGP3) 2.15 1.98 2.45
Solubility (mg/mL) 0.24 0.30 0.15
BBB Permeability Yes Yes No

Research Findings and Implications

Substituent Position Effects : The para-substitution in this compound enhances its stability in aqueous media compared to meta-substituted analogs like Compound A, which are prone to hydrolysis .

Halogen Impact : Increased halogenation (e.g., Compound B) reduces solubility but improves binding affinity in halogen-bonding interactions, relevant to kinase inhibitor design .

Catalyst Efficiency: this compound’s synthesis employs a ferrocene-based palladium catalyst (Pd(dppf)Cl₂), which offers superior turnover compared to Pd(PPh₃)₄ used for Compound A .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.